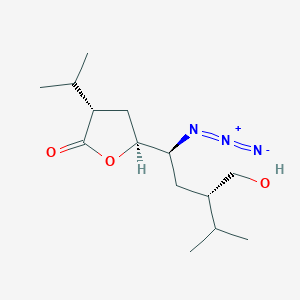
(3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H25N3O3 and its molecular weight is 283.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one, also known by its CAS number 173154-03-5, is a specialized organic molecule with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C14H25N3O3
- Molecular Weight : 283.37 g/mol
- Structure : The compound features a dihydrofuranone core structure with azido and hydroxymethyl substituents that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing azido groups often exhibit antimicrobial properties. A study demonstrated that derivatives of azido compounds showed significant activity against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be elucidated through targeted assays.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that similar furanone derivatives may possess cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities have been shown to induce apoptosis in human cancer cells. The specific cytotoxic mechanisms of this compound warrant further investigation through in vitro assays.
Enzyme Inhibition
Furanones have been studied for their ability to inhibit various enzymes involved in metabolic pathways. A study highlighted the potential of furanones to act as inhibitors of certain kinases and proteases, which are crucial in cancer progression and inflammation. The specific inhibitory effects of this compound on target enzymes need to be characterized through enzyme kinetics studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions starting from 2-furanbutanoic acid. The synthesis pathway typically includes:
- Formation of the furanone core.
- Introduction of the azido and hydroxymethyl groups via nucleophilic substitution reactions.
- Final purification steps to isolate the desired compound with high purity.
Study 1: Antimicrobial Activity
A study conducted on azido-containing compounds showed that derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested a correlation between the structure of the azido group and the effectiveness against specific bacterial strains.
Study 2: Cytotoxic Effects on Cancer Cells
In an experimental setup involving human leukemia cells, a structurally similar furanone demonstrated significant cytotoxicity compared to control groups. This study emphasized the need for further exploration into the mechanisms by which furanones induce cell death.
Propriétés
IUPAC Name |
(3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-8(2)10(7-18)5-12(16-17-15)13-6-11(9(3)4)14(19)20-13/h8-13,18H,5-7H2,1-4H3/t10-,11+,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZPWMCWCQNCET-VOAKCMCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(CO)C(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CO)C(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628716 |
Source


|
| Record name | (3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173154-03-5 |
Source


|
| Record name | (3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














